molecular formula C24H19NO4 B12482737 Benzyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

Benzyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B12482737
M. Wt: 385.4 g/mol
InChI Key: BLZUHUPTPQVXJY-UHFFFAOYSA-N
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Description

Benzyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with a unique structure that includes a benzyl group, a dimethylphenyl group, and a dioxoisoindole carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dioxoisoindole core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.

    Introduction of the dimethylphenyl group: This step often involves a Friedel-Crafts acylation reaction using 2,5-dimethylbenzoyl chloride.

    Benzylation: The final step involves the esterification of the carboxylate group with benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethylphenyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

Benzyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-4-carboxylate
  • Benzyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate
  • Benzyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-6-carboxylate

Uniqueness

Benzyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dimethylphenyl group and the specific positioning of the carboxylate group contribute to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C24H19NO4

Molecular Weight

385.4 g/mol

IUPAC Name

benzyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C24H19NO4/c1-15-8-9-16(2)21(12-15)25-22(26)19-11-10-18(13-20(19)23(25)27)24(28)29-14-17-6-4-3-5-7-17/h3-13H,14H2,1-2H3

InChI Key

BLZUHUPTPQVXJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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